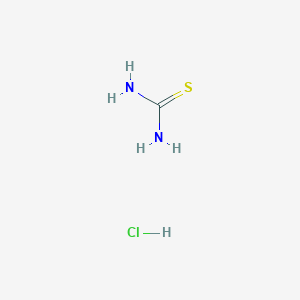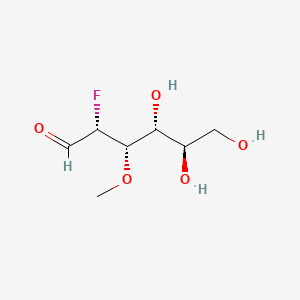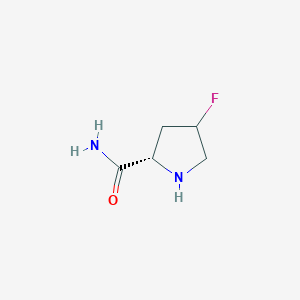
Thiourea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea hydrochloride is an organosulfur compound with the chemical formula SC(NH₂)₂·HCl. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its diverse applications in organic synthesis, agriculture, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea hydrochloride can be synthesized through various methods. One common method involves the reaction of ammonium thiocyanate with hydrochloric acid. Another method includes the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of hydrogen sulfide with calcium cyanamide. The process can be summarized as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ] [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Types of Reactions
Thiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Thiourea reacts with alkyl halides to form isothiouronium salts, which can further hydrolyze to produce thiols and urea.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, hydrogen peroxide (for oxidation), and various acids and bases for hydrolysis and substitution reactions.
Major Products
Major products formed from reactions involving this compound include thiourea dioxide, thiols, and urea.
Aplicaciones Científicas De Investigación
Thiourea hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Thiourea hydrochloride exerts its effects through various mechanisms:
Thyroid Inhibition: It inhibits the peroxidase enzyme in the thyroid gland, reducing thyroxine production.
Reactive Oxygen Species (ROS) Scavenging: Thiourea acts as a ROS scavenger, enhancing stress tolerance in plants.
Comparación Con Compuestos Similares
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Similar structure with selenium replacing sulfur.
Isothiourea: A tautomeric form of thiourea.
Uniqueness
Thiourea hydrochloride is unique due to its sulfur content, which imparts distinct chemical properties such as higher acidity and stronger hydrogen bond donor capability compared to urea .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and diverse reactivity make it a valuable reagent in scientific research and industrial processes.
Propiedades
Fórmula molecular |
CH5ClN2S |
|---|---|
Peso molecular |
112.58 g/mol |
Nombre IUPAC |
thiourea;hydrochloride |
InChI |
InChI=1S/CH4N2S.ClH/c2-1(3)4;/h(H4,2,3,4);1H |
Clave InChI |
XJVIPPHGDPEDJL-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)


![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)


![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)



